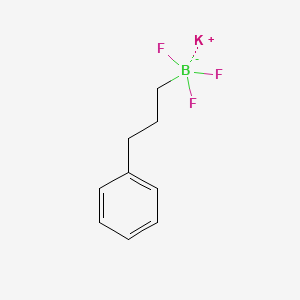

Potassium 3-phenylpropyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(3-phenylpropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBLRDCATLYQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718664 | |

| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-75-2 | |

| Record name | Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-phenylpropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Potassium 3-phenylpropyltrifluoroborate: Synthesis, Properties, and Applications in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Historically, boronic acids have been the workhorse nucleophilic partners in these transformations. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, can complicate handling, storage, and reaction stoichiometry.[1][2] In response to these challenges, potassium organotrifluoroborates have emerged as a superior class of reagents.[2] These crystalline, air- and moisture-stable salts offer enhanced stability, simplifying their use and often allowing for near-stoichiometric application, which improves the overall atom economy of the reaction.[1][2]

This guide provides an in-depth technical overview of a specific and valuable member of this class: Potassium 3-phenylpropyltrifluoroborate. We will explore its chemical and physical properties, synthesis, and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, offering insights into the rationale behind the experimental design.

This compound: Core Data

This compound is a versatile building block in organic synthesis, valued for its stability and predictable reactivity. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 329976-75-2 | [3][] |

| Molecular Formula | C₉H₁₁BF₃K | [3][] |

| Molecular Weight | 226.09 g/mol | [3] |

| Appearance | White to off-white solid/powder | [5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |

| Purity | Typically ≥96% | [] |

Synthesis and Stability: A Self-Validating System

The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to its tricoordinate counterparts like boronic acids.[2][6] This inherent stability allows for indefinite storage at room temperature under normal atmospheric conditions for many organotrifluoroborates, though for this compound, freezer storage is recommended to ensure long-term integrity.[2][5]

The synthesis of potassium alkyltrifluoroborates is typically straightforward. A common and efficient method involves the reaction of an appropriate organoboron precursor, such as a boronic acid or its ester, with an excess of potassium hydrogen fluoride (KHF₂).[2][6] This reaction is often performed in aqueous or alcoholic media and the desired potassium organotrifluoroborate salt precipitates from the reaction mixture, allowing for simple isolation by filtration. The use of the inexpensive and readily available KHF₂ makes this a highly practical and scalable method.[2]

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The utility of this compound is prominently demonstrated in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a C(sp³)–C(sp²) bond, introducing the 3-phenylpropyl moiety to various aromatic and heteroaromatic systems.

Causality Behind Experimental Choices

The following protocol is designed based on established methodologies for the cross-coupling of potassium alkyltrifluoroborates.[1][6] The choice of each reagent and condition is critical for a successful transformation:

-

Catalyst System: A combination of a palladium source, such as Palladium(II) acetate (Pd(OAc)₂), and a sterically hindered, electron-rich phosphine ligand, like 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), is often employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

-

Base: A base, such as potassium carbonate (K₂CO₃), is essential for the activation of the potassium trifluoroborate salt. It is believed to facilitate the formation of a more reactive organoboron species in the catalytic cycle.

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene and water, is used. This system effectively dissolves both the organic-soluble aryl halide and catalyst components, as well as the water-soluble potassium trifluoroborate and base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl chlorides.

Materials:

-

Aryl chloride (1.0 equiv)

-

This compound (1.05 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv, 4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Deionized water

-

Schlenk tube or similar reaction vessel

-

Magnetic stir bar

-

Argon or Nitrogen source

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[1]

-

Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

In a separate vial, weigh out the Palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[1]

-

Under a positive pressure of argon, add the catalyst and ligand to the Schlenk tube.

-

Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.[1]

-

Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction detailed above.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a significant advancement in the field of cross-coupling chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The robust and reproducible protocol provided herein serves as a practical guide for the efficient synthesis of a diverse array of 3-phenylpropyl-substituted aromatic and heteroaromatic compounds, which are important scaffolds in drug discovery and materials science. As the demand for more efficient and sustainable synthetic methodologies grows, the prominence of potassium organotrifluoroborates is set to increase, further expanding the horizons of what is achievable in modern organic synthesis.

References

- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.

- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.

- Molander, G. A., & Figueroa, R. (2005).

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

- Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(10), 2031–2034.

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3623-3628.

- Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.

-

ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. Retrieved from [Link]

- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

Sources

Stability and handling of Potassium 3-phenylpropyltrifluoroborate

An In-depth Technical Guide to the Stability and Handling of Potassium 3-phenylpropyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and unique reactivity profile compared to traditional boronic acids and their esters make them highly valuable reagents in academic and industrial research. This guide provides a comprehensive overview of the stability and handling of a specific and versatile alkyltrifluoroborate, this compound. We will delve into its chemical and physical properties, explore the nuances of its stability under various conditions, and provide detailed protocols for its safe handling, storage, and application, grounding all recommendations in established scientific principles.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation. However, the practical application of its key organoboron reagents, particularly boronic acids, can be hampered by inherent limitations. Many boronic acids are prone to decomposition via protodeboronation or oxidative degradation and can undergo trimerization to form boroxines, complicating stoichiometry and purification.

Potassium organotrifluoroborates ([R-BF₃]K) present an elegant solution to these challenges.[1] These tetracoordinate boron species are typically crystalline, monomeric solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage on the benchtop.[2][3][4] The trifluoroborate moiety effectively serves as a robust protecting group for the boronic acid, masking the reactivity of the C-B bond.[5] This stability is not just a matter of convenience; it enables a "slow-release" mechanism of the active boronic acid in situ under cross-coupling conditions, often leading to cleaner reactions and higher yields by minimizing side reactions.[6][7]

This compound, the subject of this guide, is an exemplar of this class, providing a versatile building block for introducing a phenylpropyl moiety, a common substructure in pharmaceuticals and advanced materials.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use.

| Property | Value | Reference |

| Chemical Name | Potassium (3-phenylpropyl)trifluoroborate | [8][9] |

| CAS Number | 329976-75-2 | [8][9][10][] |

| Molecular Formula | C₉H₁₁BF₃K | [8][9] |

| Molecular Weight | 226.09 g/mol | [8][9] |

| Appearance | White to off-white crystalline solid/powder | [12] |

| Melting Point | 301°C | [12] |

| Solubility | Poorly soluble in many common organic solvents (e.g., chloroform, dichloromethane). Soluble in methanol, acetonitrile, and water. | [13] |

The Stability Profile: A Detailed Analysis

The term "stable" is context-dependent. For organotrifluoroborates, stability refers to their inertness during storage and handling, which contrasts with their controlled reactivity under specific reaction conditions.

General, Thermal, and Atmospheric Stability

As crystalline solids with high melting points, potassium organotrifluoroborates, including the 3-phenylpropyl variant, exhibit excellent thermal stability under standard laboratory conditions.[12] Unlike many boronic acids, they are generally stable to air and moisture, do not require storage under an inert atmosphere for routine use, and have a long shelf-life.[2][3][5] This robustness simplifies weighing and reagent preparation.

Hydrolytic Stability: The Key to Reactivity

The utility of potassium trifluoroborates in Suzuki-Miyaura coupling is paradoxically linked to their controlled hydrolysis. The [R-BF₃]K salt is the storage form, while the corresponding boronic acid, RB(OH)₂, is the species that enters the catalytic cycle.

The overall hydrolysis process is a stepwise equilibrium: [R-BF₃]K + 2 H₂O ⇌ RB(OH)₂ + K[HF₂] + HF

This hydrolysis is the crucial "deprotection" step. The rate is highly dependent on several factors:

-

Base: The reaction is typically performed with a base (e.g., Cs₂CO₃, K₂CO₃), which facilitates the hydrolysis by neutralizing the acidic byproducts.[6][7]

-

Solvent: Aqueous solvent mixtures (e.g., THF/H₂O, propanol/H₂O) are required to provide the water for hydrolysis.[2][14]

-

The Organic Group (R): The electronic and steric nature of the R group significantly influences the hydrolysis rate. Alkyltrifluoroborates, like this compound, are classified as "fast release" substrates, meaning they hydrolyze relatively quickly under basic Suzuki-Miyaura conditions to provide a sufficient concentration of the active boronic acid for efficient catalytic turnover.[6][15]

This controlled, demand-based release of the boronic acid is a primary advantage, as it keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[6][7]

Chemical Incompatibilities

While robust, certain conditions and reagents should be avoided during storage and handling:

-

Strong Acids: Can accelerate protodeboronation, cleaving the C-B bond.

-

Glassware: While generally not an issue, the generation of hydrogen fluoride (HF) during hydrolysis means that prolonged heating in sealed glass vessels under hydrolytic conditions could potentially etch the glass.[16] This is more of a concern in process scale-up than in typical lab-scale synthesis.

Recommended Handling and Storage Protocols

Adherence to proper laboratory procedure is essential for safety and for maintaining the integrity of the reagent.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures where dust may be generated, a chemical fume hood is required.[16][18]

-

Eye Protection: Chemical safety goggles or glasses are mandatory.[12][16][18][19]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[12][16][17]

-

Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.[16][18]

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the work area is clean and all necessary PPE is worn.

-

Dispensing: Open the container away from your breathing zone. Use a spatula or scoop to carefully transfer the solid to a weighing vessel. Avoid actions that could generate dust, such as dropping the material from a height.

-

Cleaning: After dispensing, securely close the container. Clean any residual dust from the spatula and weighing area with a damp cloth.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[12][16]

Storage and Spill Management

-

Storage Conditions: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated place.[12][16][17][19] For long-term storage to ensure maximum purity, some suppliers recommend storage in a freezer (-20°C).[10]

-

Spill Response: In the event of a spill, avoid creating dust. Carefully sweep or shovel the solid material into an appropriate container for disposal.[12][16] Ensure the area is then cleaned with water.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[18][19]

Application Context: Stability in the Suzuki-Miyaura Reaction

The stability of this compound is best understood as a functional characteristic that enables its role in synthesis. The following workflow illustrates its application.

Caption: Workflow of [R-BF₃]K use in Suzuki-Miyaura coupling.

This diagram shows the transition of the stable potassium salt to the active boronic acid via controlled hydrolysis within the reaction vessel, which then participates in the palladium-catalyzed cross-coupling cycle to form the desired product.

Conclusion

This compound is a highly valuable and versatile reagent, offering significant advantages in stability and handling over traditional organoboron compounds. Its identity as a bench-stable, crystalline solid simplifies storage and experimental setup. The nuanced concept of its stability—robustness on the shelf coupled with controlled hydrolytic release under reaction conditions—is the key to its efficacy in modern synthesis. By understanding these principles and adhering to the handling protocols outlined in this guide, researchers can safely and effectively leverage the full potential of this powerful synthetic tool.

References

- Molander, G. A., & Figueroa, R. (2005).

-

Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. URL: [Link]

-

Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 4(11), 1867-1870. URL: [Link]

-

Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8642–8654. URL: [Link]

-

Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 8(10), 2031-2034. URL: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. URL: [Link]

-

Vedejs, E., et al. (2004). Tetrabutylammonium Trifluoroborates: Reagents for Suzuki-Miyaura Couplings. Organic Syntheses, 81, 26. URL: [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labsolu.ca [labsolu.ca]

- 9. scbt.com [scbt.com]

- 10. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Potassium 3-phenylpropyltrifluoroborate molecular weight and formula

An In-depth Technical Guide to Potassium 3-phenylpropyltrifluoroborate for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this compound. We will delve into the causality behind its synthetic utility, focusing on its role as a superior boronic acid surrogate in modern organic chemistry, particularly in the context of carbon-carbon bond formation.

Core Concepts: Understanding this compound

This compound belongs to the class of organotrifluoroborate salts, which are characterized by a tetracoordinate boron atom.[1][2] These compounds have emerged as highly valuable reagents in organic synthesis due to their exceptional stability to air and moisture, a stark contrast to their boronic acid counterparts, which are prone to dehydration and other forms of degradation.[2][3] This stability allows for precise stoichiometric control and indefinite storage without special precautions, making them highly practical for a wide range of applications.[2][3]

Functionally, this compound acts as a "protected" form of 3-phenylpropylboronic acid.[2][4] Under specific reaction conditions, it undergoes slow hydrolysis to release the active boronic acid in situ. This slow-release mechanism is critical as it minimizes common side reactions associated with boronic acids, such as homocoupling and protodeboronation, leading to cleaner reactions and higher yields.[4]

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C9H11BF3K | [5][6][] |

| Molecular Weight | 226.09 g/mol | [5][6] |

| CAS Number | 329976-75-2 | [5][6] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Stability | Stable in air and towards moisture | [1][2][3] |

| SMILES Code | F(CCCC1=CC=CC=C1)F.[K+] | [6] |

Synthesis of this compound

The preparation of potassium organotrifluoroborates is a robust and straightforward process, making them readily accessible. The most common and efficient method involves the reaction of the corresponding organoboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][2] This procedure leverages the high stability of the resulting trifluoroborate salt, which often precipitates from the reaction mixture and can be easily isolated.

General Synthesis Workflow

The conversion from a boronic acid to a potassium organotrifluoroborate salt is a simple, one-pot procedure. The workflow is designed for high efficiency and ease of product isolation.

Caption: General workflow for synthesizing potassium organotrifluoroborates.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for preparing various potassium organotrifluoroborates.[2][8]

Materials:

-

3-Phenylpropylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Standard glassware (Erlenmeyer flask, beaker, Büchner funnel)

-

Magnetic stirrer

Procedure:

-

Prepare KHF₂ Solution: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and upon contact with water or acids can release hydrogen fluoride (HF).[3] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves. Normal glassware may be etched over time.[3]

-

Dissolve Boronic Acid: In an Erlenmeyer flask, dissolve the 3-phenylpropylboronic acid in a minimal amount of methanol.

-

Reaction: While stirring vigorously, slowly add an excess (approximately 3-4 equivalents) of the saturated aqueous KHF₂ solution to the methanolic solution of the boronic acid.

-

Precipitation: Continue to stir the mixture vigorously at room temperature. The desired this compound salt will begin to precipitate as a white solid, typically within 15-30 minutes.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under high vacuum to yield the final this compound as a crystalline solid. The product can be stored indefinitely at room temperature without special precautions.[3]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This compound serves as an exceptionally effective nucleophilic partner in these palladium-catalyzed reactions.[1][9]

Mechanism and Advantage

The key to the utility of organotrifluoroborates in this reaction is their prerequisite hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2] This hydrolysis is often facilitated by a base and water present in the reaction medium.

The process unfolds as follows:

-

Hydrolysis (Slow Release): The [R-BF₃]K salt slowly hydrolyzes to the boronic acid, R-B(OH)₂. The rate of this hydrolysis can be influenced by factors such as the base, solvent system, and even the surface of the glass reaction vessel, which can act as a fluoride scavenger.[4]

-

Transmetalation: The newly formed boronic acid undergoes transmetalation with the palladium(II) pre-catalyst, transferring its organic group (3-phenylpropyl) to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

This in situ generation of the reactive species from a stable precursor is what makes organotrifluoroborates superior reagents for complex syntheses where substrate stability is a concern.[4]

Suzuki-Miyaura Reaction Workflow

The following diagram illustrates the key phases of a typical Suzuki-Miyaura cross-coupling using this compound.

Caption: Key stages of a Suzuki-Miyaura reaction using an organotrifluoroborate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of this compound with an aryl chloride, a challenging but readily available electrophile. Conditions are adapted from established methods for coupling secondary alkyltrifluoroborates.[10]

Materials:

-

This compound (1.2 equiv.)

-

Aryl chloride (Ar-Cl, 1.0 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

Cyclopentyl methyl ether (CPME) and Water (10:1 ratio)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

Vessel Preparation: To a reaction vessel equipped with a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium(0) species in the catalytic cycle can be sensitive to oxygen.

-

Solvent Addition: Add the CPME/H₂O solvent mixture via syringe.

-

Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 12-24 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired aryl-substituted product.

This protocol highlights the utility of potassium organotrifluoroborates in coupling with less reactive but more cost-effective aryl chlorides, expanding their synthetic utility.[10]

References

-

Wikipedia. Organotrifluoroborate. [Link]

-

Chembly. Potassium (3-phenylpropyl)trifluoroborate. [Link]

-

Chem-Station. Organotrifluoroborate Salts. [Link]

-

University of Illinois. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. [Link]

-

Organic Syntheses. PREPARATION OF POTASSIUM-trans-1-PROPENYL TRIFLUOROBORATE. [Link]

-

ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

PubChemLite. This compound (C9H11BF3). [Link]

-

National Institutes of Health (NIH). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. [Link]

-

National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

-

ResearchGate. Electrochemical Synthesis of Potassium Aryltrifluoroborates. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

National Institutes of Health (NIH). Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem. [Link]

-

National Institutes of Health (NIH). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]

-

Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]

-

ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 5. labsolu.ca [labsolu.ca]

- 6. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Potassium Organotrifluoroborates: A Technical Guide for the Modern Chemist

Foreword: From Curiosity to Cornerstone of Catalysis

For the discerning researcher in organic synthesis and drug development, the relentless pursuit of robust, versatile, and efficient chemical methodologies is a familiar narrative. Within this narrative, the story of potassium organotrifluoroborates stands as a compelling chapter. Once relegated to the realm of "chemical curiosities" in the mid-20th century, these remarkable boron-containing compounds have undergone a dramatic evolution, emerging as indispensable tools in the modern synthetic chemist's arsenal.[1] Their superior stability, ease of handling, and unique reactivity have carved a significant niche, particularly in the domain of cross-coupling reactions, fundamentally altering the landscape of complex molecule construction.

This in-depth technical guide is crafted for the hands-on scientist. It eschews a rigid, templated approach to provide a fluid, logical exploration of the discovery, history, and core applications of potassium organotrifluoroborates. We will delve into the foundational principles that underpin their utility, dissect key experimental protocols with an emphasis on the "why" behind the "how," and explore their expanding role in cutting-edge synthetic transformations. It is my hope that this guide will not only serve as a comprehensive reference but also inspire new avenues of research and application for these exceptional reagents.

I. The Genesis of a Reagent: A Historical Perspective

The journey of potassium organotrifluoroborates from obscurity to prominence is a testament to the cumulative nature of scientific discovery. While their widespread application is a relatively recent phenomenon, their origins can be traced back to the mid-20th century.

The Dawn of Discovery (1960s):

The first documented synthesis of a potassium organotrifluoroborate salt appeared in a 1960 publication in the Journal of the American Chemical Society by R.D. Chambers, H.C. Clark, and C.J. Willis. Their work detailed the preparation of potassium trifluoromethyltrifluoroborate (K[CF₃BF₃]) through the reaction of trimethyltin-CF₃ with boron trifluoride, followed by treatment with potassium fluoride. This seminal report, while not immediately seizing the attention of the broader synthetic community, laid the fundamental groundwork for this new class of compounds. Throughout the 1960s, a few other reports on similar compounds emerged, but they remained largely of academic interest.[2]

The Vedejs Renaissance (1995):

The transformative moment for organotrifluoroborate chemistry arrived in 1995 with a landmark paper by Professor Edwin Vedejs and his colleagues. Published in the Journal of the Organic Chemistry, this work introduced a remarkably simple and highly efficient method for the synthesis of potassium aryltrifluoroborates.[3] The Vedejs method, which involves the straightforward reaction of arylboronic acids with potassium hydrogen fluoride (KHF₂), democratized access to these reagents. This development was the catalyst that propelled organotrifluoroborates from laboratory novelties to readily accessible and highly practical synthetic building blocks.

The Molander Era of Application and Expansion:

Following the synthetic breakthrough by Vedejs, the full potential of potassium organotrifluoroborates as versatile reagents in organic synthesis was championed and extensively developed by Professor Gary A. Molander. His group's pioneering work throughout the late 1990s and 2000s systematically explored and demonstrated the exceptional utility of these reagents, particularly as superior coupling partners in the Suzuki-Miyaura reaction.[4] Molander's research highlighted their enhanced stability, functional group tolerance, and ability to participate in challenging cross-coupling reactions where traditional boronic acids often faltered.[4][5] This extensive body of work solidified the position of potassium organotrifluoroborates as mainstream reagents in modern organic chemistry.

II. The Scientific Underpinnings of Superiority: Why Organotrifluoroborates Excel

The widespread adoption of potassium organotrifluoroborates stems from a collection of advantageous chemical and physical properties that overcome many of the limitations associated with their organoboron predecessors, such as boronic acids and boronate esters.[6]

Enhanced Stability and Handling:

Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[7] This contrasts sharply with boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, making accurate stoichiometry challenging. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids, especially in the presence of base and protic solvents.[4] This inherent stability allows for long-term storage without special precautions and simplifies their use in routine laboratory operations.[8]

Monomeric Structure and Stoichiometric Precision:

Unlike boronic acids, which exist as equilibria of monomers, dimers, and trimers, potassium organotrifluoroborates are well-defined monomeric species.[1] This ensures precise stoichiometric control in reactions, a critical factor for reproducibility and high yields, particularly in high-throughput screening and process development settings.

Improved Performance in Cross-Coupling Reactions:

In the context of the Suzuki-Miyaura reaction, potassium organotrifluoroborates often exhibit superior performance compared to boronic acids.[4] Their slow, controlled release of the corresponding boronic acid under the reaction conditions is believed to be a key factor in their success. This minimizes the concentration of the active boronic acid in the reaction mixture at any given time, thereby reducing the rates of undesired side reactions such as homocoupling.[4] In numerous instances, reactions that yield poor results with boronic acids can be significantly improved by simply switching to the corresponding organotrifluoroborate.[4]

III. The Synthetic Chemist's Toolkit: Preparation of Potassium Organotrifluoroborates

The accessibility of potassium organotrifluoroborates is a cornerstone of their utility. The following section provides detailed, step-by-step methodologies for the preparation of representative examples of aryl, vinyl, and alkyltrifluoroborates, grounded in established and reliable procedures.

A. Synthesis of Potassium Aryltrifluoroborates: The Vedejs Protocol

This protocol is adapted from the seminal work of Vedejs and the detailed procedure available in Organic Syntheses.

Reaction Scheme:

Figure 2. General scheme for the synthesis of potassium vinyltrifluoroborates.

Experimental Protocol: General Procedure for Potassium Vinyltrifluoroborates [9]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve trimethyl borate in anhydrous THF and cool to -78 °C.

-

Grignard Addition: Slowly add a solution of the vinyl Grignard reagent in THF to the cooled trimethyl borate solution. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Salt Formation: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of KHF₂. Stir vigorously at room temperature for 1-2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid residue is then purified by recrystallization, typically from a mixture of acetone and diethyl ether or acetonitrile.

C. Synthesis of Potassium Alkyltrifluoroborates

Alkyltrifluoroborates can be prepared via hydroboration of alkenes followed by treatment with KHF₂.

Reaction Scheme:

Figure 3. General scheme for the synthesis of potassium alkyltrifluoroborates.

Experimental Protocol: General Procedure for Potassium Alkyltrifluoroborates [7]

-

Hydroboration: To a solution of the alkene in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-THF complex dropwise. Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitored by TLC or GC).

-

Salt Formation: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of KHF₂. Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

-

Workup: Remove the THF under reduced pressure. The remaining aqueous slurry is filtered, and the solid is washed with cold water and then diethyl ether to remove any unreacted starting material.

-

Purification: The crude solid is purified by recrystallization, typically from aqueous acetone or acetonitrile.

IV. Expanding the Horizons: Applications Beyond the Suzuki-Miyaura Reaction

While the Suzuki-Miyaura coupling remains the most prominent application of potassium organotrifluoroborates, their unique reactivity has led to their adoption in a growing number of other synthetic transformations. [1] A. Photoredox Catalysis and Radical Chemistry:

In recent years, potassium organotrifluoroborates have emerged as excellent precursors for the generation of carbon-centered radicals under photoredox conditions. [10]The single-electron oxidation of the organotrifluoroborate by an excited-state photocatalyst leads to the formation of a radical species, which can then participate in a variety of bond-forming reactions. [11]This has opened up new avenues for C-C and C-heteroatom bond formation, including the alkylation of imines and the conjugate addition to electron-deficient alkenes. [12][13] B. Rhodium-Catalyzed Conjugate Additions:

Potassium aryl- and alkenyltrifluoroborates have been shown to be effective nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated ketones, esters, and amides. These reactions provide a reliable method for the construction of carbon-carbon bonds under mild conditions.

C. Petasis (Borono-Mannich) Reaction:

Organotrifluoroborates can serve as the boronic acid component in the Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids and their derivatives.

D. Applications in Medicinal Chemistry:

The stability and favorable toxicological profile of organotrifluoroborates have made them attractive building blocks in medicinal chemistry and drug discovery. [3]Their ability to be incorporated into complex molecules and their compatibility with a wide range of functional groups are highly valued in the synthesis of biologically active compounds.

V. Concluding Remarks: An Enduring Legacy and a Bright Future

The trajectory of potassium organotrifluoroborates from their initial discovery to their current status as a staple in organic synthesis is a powerful illustration of how a single methodological innovation can have a profound and lasting impact on the field. The work of pioneers like Chambers, Vedejs, and Molander has provided the chemical community with a class of reagents that are not only highly effective but also practical and user-friendly.

As we look to the future, the story of organotrifluoroborates is far from over. Their burgeoning role in photoredox catalysis and other emerging areas of synthetic chemistry suggests that their full potential is yet to be realized. For the researchers, scientists, and drug development professionals who strive to build better molecules, potassium organotrifluoroborates will undoubtedly remain a trusted and indispensable partner in discovery.

References

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Primer, D. N., & Molander, G. A. (2017). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry, 82(19), 10457–10464. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Stefani, H. A., & Cella, R. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658. [Link]

-

Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Molander, G. A., & Brown, A. R. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 73(15), 6000-6002. [Link]

-

Zhang, L., Wang, G., & Zhao, Y. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1). [Link]

-

Molander, G. A., & Brown, A. R. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. [Link]

-

Akita, M., & Itoh, M. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Catalysis, 6(7), 4154-4158. [Link]

-

Cammoun, C., & Genet, J.-P. (2007). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 72(16), 6135-6140. [Link]

-

Dhudshia, B., & Thadani, A. N. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-21). American Chemical Society. [Link]

- CN1522960A - Preparation method of potassium fluoride - Google P

-

Akita, M., & Itoh, M. (2015). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. Beilstein Journal of Organic Chemistry, 11, 1816-1829. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288-325. [Link]

-

Plasko, J. R., & You, W. (2018). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Tetrahedron Letters, 59(31), 3042-3045. [Link]

-

Massey, A. G., & Park, A. J. (1964). The Chemistry of Organoboron Species: Classification and Basic Properties. Journal of Organometallic Chemistry, 2(4), 245-250. [Link]

-

Wikipedia. (2023). Organoboron chemistry. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Tetrabutylammonium Trifluoroborates: Novel and Versatile Reagents for Organic Synthesis. Organic Syntheses, 87, 234. [Link]

-

Leiding, T., et al. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules, 28(15), 5789. [Link]

-

Plasko, J. R., & You, W. (2018). Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst. S.U.R.E. Posters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 9. Potassium vinyltrifluoroborate synthesis [organic-chemistry.org]

- 10. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]

An In-depth Technical Guide to the Physical Properties of Potassium 3-phenylpropyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 3-phenylpropyltrifluoroborate (K3-pPTFB) is an organoboron compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. As a member of the versatile family of potassium organotrifluoroborate salts, it serves as a stable, crystalline, and readily handleable precursor for the corresponding boronic acid. This guide provides a comprehensive overview of the physical properties of K3-pPTFB, offering valuable insights for its application in research and development.

Organotrifluoroborates are noted for their enhanced stability compared to boronic acids, exhibiting resistance to air and moisture, which simplifies storage and handling.[1] Their utility in Suzuki-Miyaura cross-coupling reactions, among other transformations, has made them indispensable reagents for the formation of carbon-carbon bonds. A thorough understanding of the physical characteristics of K3-pPTFB is paramount for its effective use, from reaction setup and solvent selection to purification and long-term storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C9H11BF3K | [2] |

| Molecular Weight | 226.09 g/mol | [2][3] |

| CAS Number | 329976-75-2 | [2] |

| Appearance | White solid | [4] |

| Purity | Typically ≥96% | [5] |

| Storage Conditions | Store in freezer, under -20°C in an inert atmosphere | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis. While quantitative solubility data is not extensively documented, a qualitative understanding can be inferred from its ionic nature and the properties of similar organotrifluoroborate salts. It is expected to be soluble in polar aprotic solvents such as acetone and dimethyl sulfoxide (DMSO).[1] Its solubility in water is likely, a common feature of potassium salts. Conversely, it is expected to have limited solubility in nonpolar organic solvents like diethyl ether and hydrocarbons.

Stability and Handling

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a freezer at temperatures below -20°C under an inert atmosphere.[3] This precaution minimizes potential degradation from atmospheric moisture and other reactive species.

Safety Precautions:

It is important to handle this compound with appropriate personal protective equipment. It is known to cause skin and eye irritation and may cause respiratory irritation.[5][6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organotrifluoroborates.

-

¹H and ¹³C NMR: These spectra provide information about the hydrogen and carbon framework of the 3-phenylpropyl moiety.

-

¹⁹F and ¹¹B NMR: These nuclei are characteristic of the trifluoroborate group. The ¹⁹F NMR spectrum is expected to show a quartet due to coupling with the ¹¹B nucleus, while the ¹¹B NMR spectrum should exhibit a quartet due to coupling with the three fluorine atoms.[1][4] For related potassium organotrifluoroborates, ¹⁹F NMR chemical shifts are typically observed in the range of -129 to -141 ppm.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. Characteristic vibrations for the phenyl group and the B-F bonds are expected.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state is described by the crystal structure. While the specific crystal structure of this compound is not detailed in the provided search results, studies on similar potassium aryltrifluoroborate salts reveal a distorted tetrahedral geometry around the boron atom.[7] The potassium cation is typically coordinated to multiple fluorine atoms from neighboring trifluoroborate anions, forming a complex crystal lattice.[7]

Experimental Protocols

Workflow for Determining Physical Properties

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.

Caption: Experimental workflow for physical property determination.

Step-by-Step Methodologies

1. Melting Point Determination using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and assess the thermal stability of the compound.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.

-

2. Solubility Assessment

-

Objective: To determine the qualitative solubility of the compound in various solvents.

-

Methodology:

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, acetone, DMSO, diethyl ether, hexane).

-

Vortex each mixture for 1 minute at room temperature.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

3. Spectroscopic Analysis: NMR

-

Objective: To obtain detailed structural information.

-

Methodology:

-

Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.[1]

-

Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

-

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its physical properties, particularly its stability and handling characteristics, make it an attractive alternative to the corresponding boronic acid. This technical guide has provided a detailed overview of its known physical and spectroscopic properties, along with standardized methodologies for their determination. A comprehensive understanding of these characteristics is essential for researchers and scientists to effectively utilize this compound in the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

-

PubChem. Potassium phenyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H11BF3). [Link]

-

da Costa, J. C. S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Vella, J. R., et al. (2018). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1477–1481. [Link]

-

da Costa, J. C. S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Potassium 3-phenylpropyltrifluoroborate: Sourcing and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis, offering a unique combination of stability, reactivity, and ease of handling that surpasses many traditional organometallic reagents. As crystalline, air- and moisture-stable solids, they have become indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of Potassium 3-phenylpropyltrifluoroborate, a versatile building block. We will explore its physicochemical properties, detail its commercial availability from key suppliers, and present a comprehensive overview of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery. This document serves as a practical resource, offering field-proven insights, a detailed experimental protocol, and essential safety guidelines to facilitate its effective use in the laboratory.

Introduction: The Ascendancy of Organotrifluoroborates

The development of robust and reliable carbon-carbon bond-forming reactions is a central theme in organic chemistry, enabling the construction of complex molecular architectures required for pharmaceuticals and advanced materials. While traditional organoboron reagents like boronic acids are mainstays, their sensitivity to air and moisture can present handling challenges and affect reproducibility.

Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents to address these limitations. Their tetracoordinate boron center imparts exceptional stability, allowing them to be handled on the benchtop without special precautions like a glovebox or Schlenk line techniques.[1] Despite this stability, they readily participate in crucial transformations, most notably the Suzuki-Miyaura cross-coupling, by slowly releasing the reactive boronic acid in situ under specific reaction conditions.[1][2]

This compound is a prime example of this reagent class. It provides a saturated three-carbon linker to a phenyl group, a common motif in pharmacologically active compounds. Its utility lies in its ability to couple with a wide array of aryl and heteroaryl halides or triflates, making it a valuable tool for scaffold elaboration in drug discovery programs.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. This compound is a white to off-white crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 329976-75-2 | [5][6] |

| Molecular Formula | C₉H₁₁BF₃K | [5][6] |

| Molecular Weight | 226.09 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Typically ≥96% | [8] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability | [6] |

Commercial Availability and Sourcing

This compound is readily available from several reputable chemical suppliers catering to the research and development sector. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥97% | A leading global supplier with extensive documentation and technical support. |

| TCI Chemicals | >98% (T) | Offers high-purity reagents suitable for sensitive synthetic applications. |

| Combi-Blocks | >97% | Specializes in providing a diverse range of building blocks for combinatorial chemistry and drug discovery. |

| BLD Pharm | Specification available | Provides various quantities for research purposes.[6] |

| BOC Sciences | Inquiry-based | A supplier focused on specialty chemicals for drug discovery and development.[] |

| Santa Cruz Biotechnology | Data available on CoA | Supplies the reagent for research use.[5] |

Note: This table is not exhaustive but represents major, readily accessible suppliers. Purity and availability may vary by lot and region.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp³) bonds, which are ubiquitous in pharmaceutical agents.

Mechanistic Rationale and Advantages

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

-

Expertise & Causality: The key to the process is the initial activation of the highly stable trifluoroborate salt. This is typically achieved with a base (e.g., Cs₂CO₃, K₂CO₃) in the presence of water or an alcohol. The base facilitates the hydrolysis of the R-BF₃K salt to the corresponding boronic acid (R-B(OH)₂), which is the active transmetalating agent.[2] This in situ generation is highly advantageous as it minimizes the decomposition of the otherwise sensitive boronic acid. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical for promoting the challenging reductive elimination step involving the C(sp³) center.

The overall catalytic cycle can be visualized as follows:

Detailed Experimental Protocol: A Representative Workflow

This protocol describes a typical Suzuki-Miyaura coupling between an aryl bromide and this compound.

-

Trustworthiness: This protocol is a self-validating system. Each step, from reagent stoichiometry to reaction monitoring and purification, is based on established best practices in synthetic organic chemistry to ensure reproducibility.

Reagents and Equipment

-

Aryl Bromide (1.0 eq)

-

This compound (1.5 eq)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

Cs₂CO₃ (3.0 eq)

-

Toluene/H₂O (10:1 v/v)

-

Schlenk flask or reaction vial with stir bar

-

Nitrogen or Argon source

-

Standard glassware for workup and chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.5 mmol, 339 mg), cesium carbonate (3.0 mmol, 977 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Diagram

Handling, Storage, and Safety

While this compound is more stable than many organometallic reagents, proper handling is essential for safety and reagent integrity.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][10][11]

-

Handling: The compound is an irritant. It causes skin irritation and serious eye irritation.[10][12] Avoid breathing dust.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11][12] Wash hands thoroughly after handling.[7][10]

-

Storage: For long-term viability, store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at approximately -20°C.[6] This precaution minimizes slow hydrolysis from ambient moisture over time.

-

Incompatibilities: Avoid strong oxidizing agents.[7]

Conclusion

This compound stands out as a robust, versatile, and commercially accessible reagent for introducing the 3-phenylpropyl moiety into complex molecules. Its superior stability and ease of handling make it an excellent alternative to traditional boronic acids, enhancing the reliability and efficiency of Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and process development, a solid understanding of its properties, sourcing, and application provides a significant advantage in the rapid synthesis of novel chemical entities.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325.

-

MDPI. Discovery of Novel TASK-3 Channel Blockers Using a Pharmacophore-Based Virtual Screening. [Link]

-

ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

-

PubMed Central (PMC). Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(23), 8863–8868. [Link]

-

Carl ROTH. Safety Data Sheet: Potassium fluoride. [Link]

-

Loba Chemie. POTASSIUM FLUORIDE ANHYDROUS. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. labsolu.ca [labsolu.ca]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Potassium 3-phenylpropyltrifluoroborate

Foreword: The Critical Role of Thermal Stability in Drug Development

In the landscape of modern pharmaceutical development and complex organic synthesis, potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents.[1][2][3][4] Their enhanced stability compared to boronic acids and esters makes them invaluable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4] Potassium 3-phenylpropyltrifluoroborate (K[(C₆H₅CH₂CH₂CH₂)BF₃]), with its unique alkyl-aryl structure, is a prime example of a reagent that promises to introduce valuable pharmacophores in drug discovery. However, to fully harness its potential, a comprehensive understanding of its material properties is paramount. Thermal stability, in particular, is a critical parameter that dictates storage conditions, reaction scalability, and safety protocols. This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of this compound, offering both a theoretical framework and a practical, field-proven experimental protocol.

The 'Why' Behind the 'How': Understanding the Causality of TGA Experimental Design

Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a TGA curve, provides a quantitative measure of degradation, decomposition, and other thermal events. The design of a TGA experiment is not a one-size-fits-all approach; each parameter is a deliberate choice rooted in the chemical nature of the analyte.

For a compound like this compound, which is generally stable to air and moisture at ambient temperatures, the primary concern during heating is its decomposition profile.[1][2][5] The choice of experimental parameters directly influences the quality and interpretation of the resulting thermogram.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred for kinetic analysis and to ensure that the sample temperature remains uniform and close to the furnace temperature. This allows for better resolution of distinct decomposition steps. Faster heating rates can shift decomposition temperatures to higher values and may mask overlapping thermal events.

-

Atmosphere: The choice of purge gas is critical as it can influence the decomposition pathway.

-

Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is essential to study the intrinsic thermal stability of the compound without the influence of oxidative processes. This is the recommended primary atmosphere for analyzing this compound to understand its inherent decomposition mechanism.

-

Oxidative Atmosphere (Air or Oxygen): Running a parallel experiment in an oxidative atmosphere can provide valuable information about the compound's stability in the presence of air and the nature of its combustion products.

-

-

Sample Preparation: The sample should be finely ground to ensure uniform heat transfer. The amount of sample used is a balance between obtaining a detectable mass change and avoiding thermal gradients within the sample. A sample size of 5-10 mg is typically recommended. The crucible material (e.g., alumina, platinum) should be inert to the sample and its decomposition products.

A Plausible Thermal Decomposition Pathway for this compound

Hypothesized TGA/DTG Curve of this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Postulated Decomposition Events |

| 25 - 200 | Minimal | Desorption of any loosely bound solvent or moisture. Potassium organotrifluoroborates are generally crystalline and stable, so significant mass loss is not expected in this range.[2][5] |

| 200 - 400 | Significant | Initial decomposition of the organotrifluoroborate anion. This is likely the most complex stage, potentially involving the cleavage of the C-B bond and the B-F bonds. Gaseous products could include fluorinated organic fragments and boron trifluoride (BF₃). |

| 400 - 600 | Gradual | Further degradation of the organic moiety and potential reactions involving the potassium cation. The formation of potassium fluoride (KF) and various carbonaceous residues is plausible. Thermal decomposition of similar compounds can generate borane/boron oxides, carbon oxides, and hydrogen fluoride. |